molecular formula C26H31N5O2S B12453612 1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide

Cat. No.: B12453612
M. Wt: 477.6 g/mol
InChI Key: MRYBYWTXHKUSEC-UHFFFAOYSA-N
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Description

1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a benzyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of 1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as copper(I) for the azide-alkyne cycloaddition (click chemistry) and various organic solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-{benzyl[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, facilitating binding to the target enzyme. This interaction can inhibit the enzyme’s activity, leading to the desired biological effect .

Comparison with Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

Properties

Molecular Formula

C26H31N5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

1-[benzyl-[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C26H31N5O2S/c1-19-10-9-11-20(2)23(19)29-24(33)26(14-7-4-8-15-26)31(16-21-12-5-3-6-13-21)22(32)17-34-25-27-18-28-30-25/h3,5-6,9-13,18H,4,7-8,14-17H2,1-2H3,(H,29,33)(H,27,28,30)

InChI Key

MRYBYWTXHKUSEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CSC4=NC=NN4

Origin of Product

United States

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